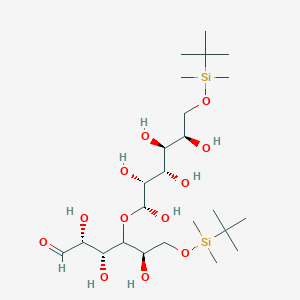

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic glycosylation reagent commonly used in the synthesis of oligosaccharides and sugar derivatives . This compound is known for its high purity and can be custom synthesized to meet specific requirements . It plays a crucial role in carbohydrate chemistry, particularly in the preparation of complex oligosaccharides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves the sequential treatment of lactal derivatives with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours . It is essential to evaporate dry pyridine from the starting materials 2–3 times before adding the silylating reagent (TBDPSCl) to ensure the reaction’s success .

Industrial Production Methods

While specific industrial production methods for 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal are not widely documented, the compound’s high purity and custom synthesis capabilities suggest that it can be produced on a large scale to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the compound’s structure, leading to new products.

Substitution: Substitution reactions, particularly involving the silyl groups, are common in the compound’s chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include tert-butyldiphenylsilyl chloride (TBDPSCl), pyridine, and other silylating agents . Reaction conditions typically involve room temperature and dry solvents to ensure the desired outcomes .

Major Products

The major products formed from the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include various silylated derivatives and oligosaccharides, which are essential in carbohydrate chemistry .

Wissenschaftliche Forschungsanwendungen

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal has several scientific research applications, including:

Chemistry: It is used in the synthesis of complex oligosaccharides and sugar derivatives.

Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Medicine: Research into the compound’s medicinal properties, particularly in drug development, is ongoing.

Wirkmechanismus

The mechanism of action of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves its role as a glycosylation reagent. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis by acting as a donor or acceptor in glycosylation reactions . The compound’s silyl groups protect specific hydroxyl groups, allowing for selective reactions and the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include:

Uniqueness

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is unique due to its high purity and custom synthesis capabilities . Its specific silylation pattern allows for selective reactions, making it a valuable reagent in carbohydrate chemistry .

Biologische Aktivität

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic compound derived from D-lactic acid, which has garnered attention in the field of organic chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of two tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-lactic acid. This modification enhances the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological systems.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. In particular, it has been cited in research focusing on differential TLR-ERK1/2 activity, which promotes responses to viral ssRNA and dsRNA mimics . This suggests a role in modulating immune responses against viral infections.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with glycosidases and other enzymes involved in carbohydrate metabolism. Such interactions could have implications for metabolic disorders and diabetes management.

Case Studies

- Antiviral Mechanisms : A study highlighted the compound's ability to activate Toll-like receptor pathways, leading to enhanced immune responses against viral pathogens. The modulation of ERK1/2 signaling pathways was particularly noted as a significant mechanism through which the compound exerts its effects .

- Enzymatic Activity : Research has shown that this compound can inhibit certain glycosidases. This inhibition was linked to alterations in cellular metabolism and potential therapeutic applications in conditions like obesity and type 2 diabetes .

- Synthesis and Characterization : The synthesis of this compound has been described in various literature, emphasizing its utility in organic synthesis and potential applications in medicinal chemistry .

Data Summary

Eigenschaften

IUPAC Name |

(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESDHUFJKYMIH-ZJJZJOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.